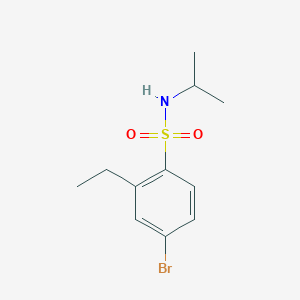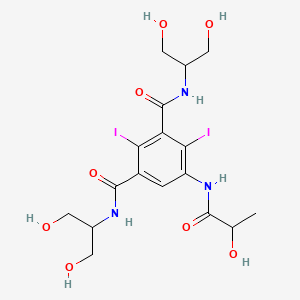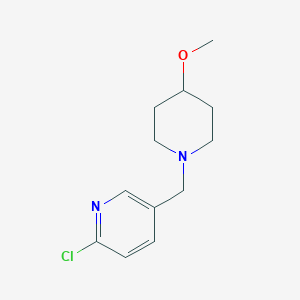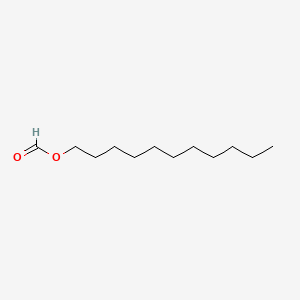
N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine
- N-(4-Chlorobenzyl)-N-ethylpiperidin-4-amine
- N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-ol
Uniqueness
N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of both the 4-chlorobenzyl and cyclohexylmethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propiedades
Fórmula molecular |
C19H29ClN2 |
|---|---|
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-N-(cyclohexylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C19H29ClN2/c20-18-8-6-17(7-9-18)15-22(19-10-12-21-13-11-19)14-16-4-2-1-3-5-16/h6-9,16,19,21H,1-5,10-15H2 |
Clave InChI |
WGQQBUJRSAQPKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN(CC2=CC=C(C=C2)Cl)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)



![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)





![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)


![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)
